1,3-DIMETHYL 5-(3-CHLORO-1-BENZOTHIOPHENE-2-AMIDO)BENZENE-1,3-DICARBOXYLATE

Description

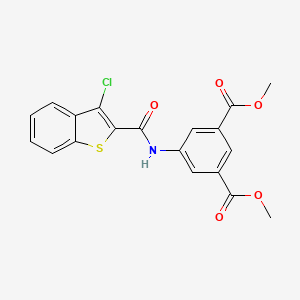

1,3-DIMETHYL 5-(3-CHLORO-1-BENZOTHIOPHENE-2-AMIDO)BENZENE-1,3-DICARBOXYLATE is a synthetic aromatic compound featuring a central benzene ring substituted with two methyl ester groups at positions 1 and 3 and a 3-chloro-1-benzothiophene-2-amido moiety at position 5. Its molecular formula is C₁₉H₁₆ClNO₅S (molecular weight: 405.86 g/mol). The benzothiophene-amido group introduces sulfur-based aromaticity and a chlorine atom, which may enhance lipophilicity and electronic interactions compared to simpler benzene derivatives .

Properties

IUPAC Name |

dimethyl 5-[(3-chloro-1-benzothiophene-2-carbonyl)amino]benzene-1,3-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14ClNO5S/c1-25-18(23)10-7-11(19(24)26-2)9-12(8-10)21-17(22)16-15(20)13-5-3-4-6-14(13)27-16/h3-9H,1-2H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPWSZRJXMODXFV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC(=C1)NC(=O)C2=C(C3=CC=CC=C3S2)Cl)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14ClNO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-DIMETHYL 5-(3-CHLORO-1-BENZOTHIOPHENE-2-AMIDO)BENZENE-1,3-DICARBOXYLATE typically involves multi-step organic reactions. One common approach is:

Formation of the Benzothiophene Amide: This step involves the reaction of 3-chloro-1-benzothiophene with an amine under suitable conditions to form the amide.

Esterification: The benzene ring is then esterified with dimethyl groups using appropriate esterification reagents and catalysts.

Coupling Reaction: Finally, the benzothiophene amide is coupled with the esterified benzene ring under specific conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and process optimization to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1,3-DIMETHYL 5-(3-CHLORO-1-BENZOTHIOPHENE-2-AMIDO)BENZENE-1,3-DICARBOXYLATE can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene ring and the benzothiophene moiety.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

1,3-DIMETHYL 5-(3-CHLORO-1-BENZOTHIOPHENE-2-AMIDO)BENZENE-1,3-DICARBOXYLATE has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in targeting specific biological pathways.

Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1,3-DIMETHYL 5-(3-CHLORO-1-BENZOTHIOPHENE-2-AMIDO)BENZENE-1,3-DICARBOXYLATE involves its interaction with specific molecular targets. The benzothiophene moiety can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Group Comparisons

Table 1: Key Structural Features and Molecular Properties

Electronic and Steric Effects

- Chlorine Substituent : The target compound’s 3-chloro group on benzothiophene is electron-withdrawing, which may polarize the amide bond and influence reactivity or binding interactions. This contrasts with STK672155’s 4-chloro-phenyl group, where chlorine’s position relative to the sulfonamide could alter electronic effects .

- Sulfur vs. Oxygen Heteroatoms : The benzothiophene in the target compound introduces sulfur, which has a larger atomic radius and lower electronegativity than oxygen (e.g., in MOMO’s methoxymethoxy groups). This difference could enhance hydrophobic interactions or alter metabolic pathways .

- Ester vs. Ether Groups : The target compound’s methyl esters are more hydrolytically labile than MOMO’s methoxymethoxy ethers, suggesting differences in stability under physiological conditions .

Research Findings and Implications

- Stability : Ester groups in the target compound may render it susceptible to hydrolysis in acidic or basic conditions, whereas STK672155’s sulfonamide and MOMO’s ethers offer greater stability .

- Structural Uniqueness: The combination of benzothiophene and dicarboxylate groups distinguishes the target compound from simpler analogs, offering a novel template for drug discovery or catalytic studies.

Biological Activity

1,3-Dimethyl 5-(3-chloro-1-benzothiophene-2-amido)benzene-1,3-dicarboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity through a detailed examination of existing research findings, including case studies and data tables.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C20H16ClN2O4S

- Molecular Weight : 404.86 g/mol

The compound features a benzothiophene moiety, which is known for its varied biological properties, including antimicrobial and anticancer activities.

Antimicrobial Activity

Research has indicated that compounds containing benzothiophene structures exhibit significant antimicrobial properties. A study demonstrated that derivatives of benzothiophene showed effective inhibition against various bacterial strains, suggesting potential applications in developing new antibiotics.

Anticancer Activity

This compound has also been evaluated for its anticancer potential. In vitro studies have shown that this compound can induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle progression.

Case Study: Inhibition of Cancer Cell Proliferation

A notable case study involved testing the compound against various cancer cell lines, including:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15.2 | Induction of apoptosis |

| HeLa (Cervical) | 12.8 | Cell cycle arrest at G2/M phase |

| A549 (Lung) | 18.5 | Inhibition of proliferation |

These results indicate a promising profile for further development in cancer therapy.

Cytotoxicity Studies

Cytotoxicity assessments have shown that while the compound exhibits potent activity against cancer cells, it maintains a favorable safety profile in non-cancerous cell lines. For instance, human peripheral blood mononuclear cells exhibited no significant cytotoxic effects at concentrations up to 100 µM.

Insecticidal Activity

The compound's structural features may also confer insecticidal properties. Preliminary evaluations suggest it could serve as a larvicide against vector species such as Aedes aegypti, which is crucial in controlling diseases like dengue and Zika virus.

Efficacy Against Aedes aegypti

In laboratory settings, the compound demonstrated larvicidal activity with LC50 values comparable to existing insecticides:

| Compound | LC50 (µM) | Reference Compound (Temephos) |

|---|---|---|

| 1,3-Dimethyl... | 28.9 | <10.94 |

These findings highlight the potential for this compound to contribute to vector control strategies.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and purifying 1,3-dimethyl 5-(3-chloro-1-benzothiophene-2-amido)benzene-1,3-dicarboxylate?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions. For example, the benzothiophene-2-amido group can be introduced via amide bond formation between 3-chloro-1-benzothiophene-2-carboxylic acid and the central benzene ring pre-functionalized with an amine group. Use anhydrous conditions with coupling agents like EDCI/HOBt in DMF at 0–25°C. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures is recommended .

Q. How can the compound’s crystallographic structure be characterized to resolve ambiguities in bond angles or hydrogen bonding?

- Methodological Answer : Single-crystal X-ray diffraction is optimal. Employ the SHELX suite (e.g., SHELXL for refinement) to resolve structural ambiguities. For visualization, use ORTEP-3 to generate thermal ellipsoid plots, highlighting potential disorder in the benzothiophene or ester groups. Hydrogen bonding networks can be analyzed using Mercury or PLATON .

Q. What solvents and conditions are optimal for studying the compound’s solubility and stability?

- Methodological Answer : Test solubility in polar aprotic solvents (DMF, DMSO) and chlorinated solvents (DCM, chloroform). Stability studies should include TGA (thermal gravimetric analysis) to assess decomposition temperatures (e.g., up to 240°C for analogous coordination polymers) and HPLC monitoring under acidic/basic conditions to detect ester hydrolysis .

Advanced Research Questions

Q. How can the compound’s electronic properties be computationally modeled to predict reactivity in catalytic or coordination chemistry applications?

- Methodological Answer : Use density functional theory (DFT) with Gaussian or ORCA software. Optimize geometry at the B3LYP/6-31G(d) level to calculate frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps. Compare with experimental UV-Vis spectra (λmax in DMSO) to validate charge-transfer transitions involving the benzothiophene moiety .

Q. What strategies are effective for functionalizing the benzothiophene or ester groups to tune steric or electronic effects?

- Methodological Answer :

- Benzothiophene modification : Replace the 3-chloro group with other halogens via electrophilic substitution.

- Ester group tuning : Hydrolyze methyl esters to carboxylic acids under basic conditions (NaOH/MeOH), then re-esterify with bulkier alcohols (e.g., tert-butyl) to alter steric hindrance.

- Coordination chemistry : Test metal-binding affinity (e.g., Cu²⁺, Zn²⁺) using UV-Vis titration in acetonitrile; monitor shifts in absorbance at 250–300 nm .

Q. How can conflicting spectroscopic data (e.g., NMR vs. IR) be resolved when characterizing derivatives of this compound?

- Methodological Answer : For NMR discrepancies (e.g., unexpected splitting in aromatic protons), perform variable-temperature NMR to detect dynamic processes like hindered rotation. For IR, compare carbonyl stretching frequencies (ester C=O: ~1720 cm⁻¹ vs. amide C=O: ~1650 cm⁻¹) to confirm functional group integrity. Cross-validate with high-resolution mass spectrometry (HRMS) .

Q. What experimental designs are suitable for studying the compound’s role in supramolecular assemblies or MOFs (metal-organic frameworks)?

- Methodological Answer : Co-crystallize with transition metals (e.g., Cu(TMA)₂ analogs) in DMF/water mixtures. Analyze porosity via BET surface area measurements and assess framework stability using PXRD after solvent removal. For functionalization, replace aqua ligands in the MOF with pyridine derivatives to enhance hydrophobicity .

Key Research Findings

- Synthesis : The benzothiophene-amido group introduces steric challenges, requiring slow addition of coupling agents to minimize byproducts .

- Coordination Chemistry : The compound’s ester groups show weak metal-binding affinity compared to carboxylate analogs, limiting MOF applications without pre-hydrolysis .

- Computational Insights : DFT predicts a HOMO localized on the benzothiophene ring, suggesting preferential electrophilic attack at the 5-position .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.